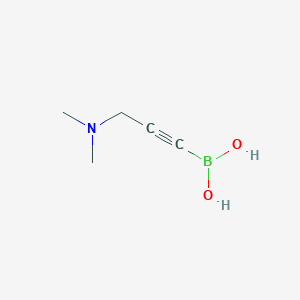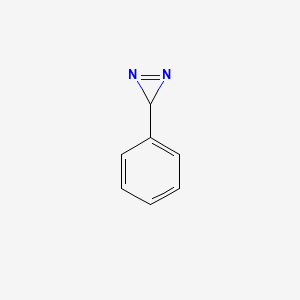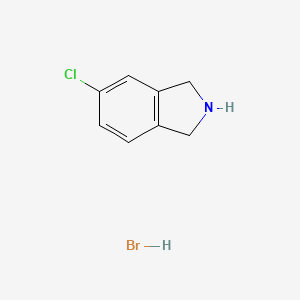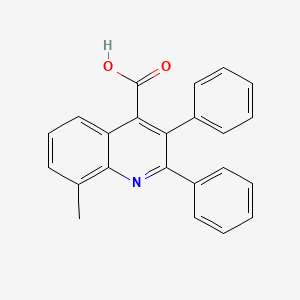
1-(2-Chlorophenyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)quinazolin-4(1H)-one is an organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This compound is characterized by the presence of a 2-chlorophenyl group attached to the quinazolinone core.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and anthranilic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities.
Scientific Research Applications
1-(2-Chlorophenyl)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity.
Biological Studies: The compound is used in research to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-(2-Chlorophenyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:
4(3H)-Quinazolinone: This compound has a similar core structure but lacks the 2-chlorophenyl group.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds contain additional substituents on the quinazoline ring and have shown potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-4-8-13(11)17-9-16-14(18)10-5-1-3-7-12(10)17/h1-9H |
InChI Key |
FQCRSRQPMMBCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)


